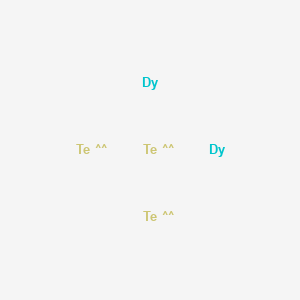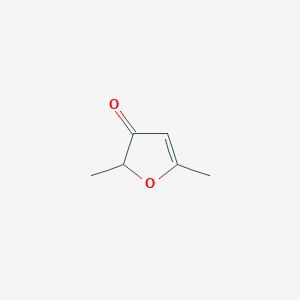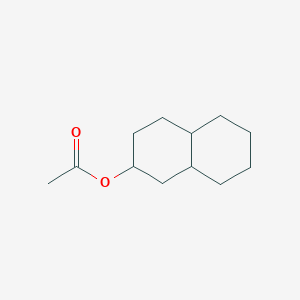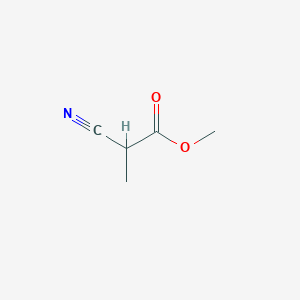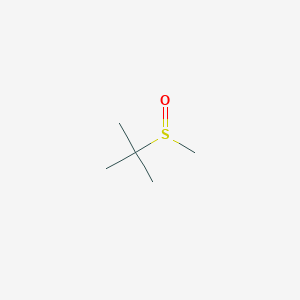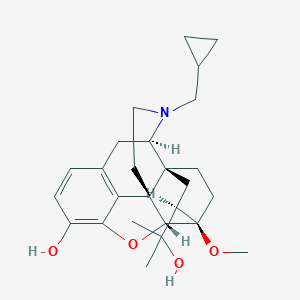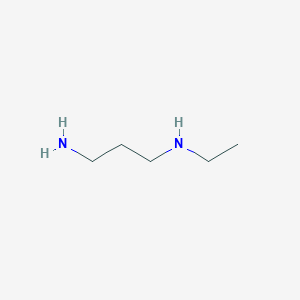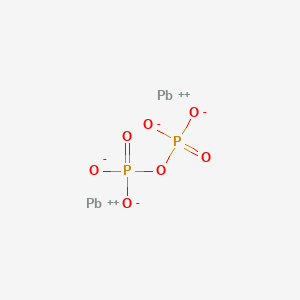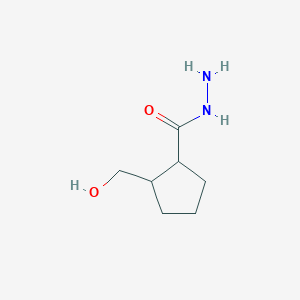
Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium, commonly known as OPV, is a vanadium-containing compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. OPV is a coordination complex that contains a central vanadium atom coordinated with two 1-phenylbutane-1,3-dione ligands.
Aplicaciones Científicas De Investigación
Catalysis and Material Science
Vanadium complexes, including oxobis derivatives, have been extensively studied for their catalytic properties and potential applications in material science. For example, they have been used in the oxidation reactions as catalysts to mediate various chemical processes. These complexes are known for their ability to facilitate the oxidation of organic compounds, offering a pathway to synthesizing valuable chemical products with high efficiency and selectivity. The studies have demonstrated that oxobis(phenyl-1,3-butanedione) vanadium(IV) complexes, synthesized from simple and solvent-free one-pot dry-melt reactions, show potential in catalyzing aerobic oxidation reactions. This catalytic activity is attributed to their stable coordination environment, which can efficiently mediate electron transfer processes essential for oxidation reactions (Zegke, Spencer, & Lord, 2019).
Biological Studies
In biological research, oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium complexes have been investigated for their bioactive properties, particularly their antitumor activity. While direct studies on this specific complex might be limited, related vanadium complexes have shown promising results in cancer treatment research. They demonstrate cytotoxicity towards cancerous cells, making them potential candidates for developing new anticancer drugs. For instance, certain vanadium complexes exhibit significant cytotoxic effects against lung carcinoma cells, showcasing their potential as therapeutic agents. These complexes' ability to remain non-toxic towards normal cells while showing high potency against cancerous cells underscores their potential in targeted cancer therapy applications (Qin et al., 2011).
Mecanismo De Acción
Target of Action
It’s known that vanadium complexes can interact with a variety of biological targets, including enzymes and other proteins .
Mode of Action
For instance, they can bind to proteins and enzymes, altering their function . In some cases, these interactions can lead to changes in cellular processes, such as signal transduction pathways .
Biochemical Pathways
For example, they can inhibit the activity of certain enzymes, disrupt signal transduction pathways, and alter the function of various proteins .
Pharmacokinetics
It’s known that the bioavailability of vanadium complexes can be influenced by factors such as their chemical structure, the presence of other compounds, and the physiological conditions of the body .
Result of Action
For example, they can alter the function of proteins and enzymes, disrupt cellular processes, and even induce cell death in certain cases .
Action Environment
The action, efficacy, and stability of Oxovanadium;1-phenylbutane-1,3-dione can be influenced by various environmental factors. For instance, the presence of other compounds can affect its ability to interact with its targets. Additionally, physiological conditions such as pH and temperature can also influence its action .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium involves the reaction between vanadium(IV) oxide and 1-phenylbutane-1,3-dione in the presence of a base such as sodium hydroxide. The resulting product is then oxidized to form the desired compound.", "Starting Materials": ["Vanadium(IV) oxide", "1-phenylbutane-1,3-dione", "Sodium hydroxide", "Methanol"], "Reaction": ["Step 1: Dissolve 1-phenylbutane-1,3-dione in methanol and add sodium hydroxide to the solution.", "Step 2: Add vanadium(IV) oxide to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting product and wash it with methanol.", "Step 4: Oxidize the product with hydrogen peroxide in the presence of acetic acid to form Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium.", "Step 5: Recrystallize the product from a suitable solvent to obtain pure Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium."] } | |
Número CAS |
14767-37-4 |
Fórmula molecular |
C20H18O5V |
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
oxovanadium(2+);1-phenylbutane-1,3-dione |
InChI |
InChI=1S/2C10H9O2.O.V/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;/h2*2-7H,1H3;;/q2*-1;;+2 |
Clave InChI |
AKWIQDLAMYMHDA-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.O=[V+2] |
SMILES |
CC(=O)CC(=O)C1=CC=CC=C1.CC(=O)CC(=O)C1=CC=CC=C1.O=[V] |
SMILES canónico |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.O=[V+2] |
Otros números CAS |
14767-37-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



